molecular formula C17H17BrN2O3S B4886655 N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B4886655
分子量: 409.3 g/mol
InChIキー: ZBBKPLDVKTZUOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at Bayer AG in 2002 and has since been the subject of numerous scientific studies.

作用機序

The mechanism of action of BAY 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates downstream signaling pathways that result in vasodilation, inhibition of platelet aggregation, and other physiological effects.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and induction of apoptosis in cancer cells. It has also been shown to reduce pulmonary vascular resistance and improve pulmonary arterial hypertension.

実験室実験の利点と制限

One advantage of using BAY 41-2272 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain and may be expensive.

将来の方向性

There are several potential future directions for research on BAY 41-2272. One area of interest is the development of new drugs that target the sGC pathway for the treatment of cardiovascular disease, cancer, and other conditions. Another area of interest is the exploration of the potential therapeutic applications of BAY 41-2272 in other fields, such as neurodegenerative diseases and metabolic disorders.
In conclusion, BAY 41-2272 is a small molecule drug that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the activation of the sGC pathway, which leads to a variety of physiological effects. While there are some limitations to its use in lab experiments, it remains an important area of research for the development of new drugs and the treatment of a variety of conditions.

合成法

The synthesis of BAY 41-2272 involves a multi-step process that begins with the reaction of 4-bromobenzylamine with cyclopropylamine to form N~2~-(4-bromophenyl)-N~1~-cyclopropylglycinamide. This intermediate is then reacted with phenylsulfonyl chloride to produce the final product, N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide.

科学的研究の応用

BAY 41-2272 has been extensively studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and pulmonary hypertension. In cardiovascular disease, BAY 41-2272 has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In pulmonary hypertension, BAY 41-2272 has been shown to improve pulmonary arterial hypertension and reduce pulmonary vascular resistance.

特性

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-13-6-10-15(11-7-13)20(12-17(21)19-14-8-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBKPLDVKTZUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromophenyl)-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。